Si–Si Bond Dissociation Energy: HMDS vs. Tetramethylsilane (Si–C Bond) as Reference Baseline
The silicon–silicon bond in hexamethyldisilane exhibits a bond dissociation energy D(Me3Si–SiMe3) of 337 ± 4 kJ mol⁻¹ (80.5 kcal mol⁻¹) as determined by stirred-flow thermolysis at 770–872 K [1]. In contrast, the silicon–carbon bond in tetramethylsilane (SiMe4) has a significantly higher bond dissociation energy D(Me3Si–CH3) of 355 ± 6 kJ mol⁻¹ (84.8 kcal mol⁻¹) [2]. This 18 kJ mol⁻¹ difference (approximately 5% lower energy for Si–Si cleavage) establishes hexamethyldisilane as a thermodynamically more accessible source of trimethylsilyl radicals under thermal or photochemical conditions.
| Evidence Dimension | Bond dissociation energy (kJ mol⁻¹) |
|---|---|
| Target Compound Data | 337 ± 4 kJ mol⁻¹ (Si–Si bond) |
| Comparator Or Baseline | Tetramethylsilane: 355 ± 6 kJ mol⁻¹ (Si–C bond) |
| Quantified Difference | Δ = 18 kJ mol⁻¹ (lower for Si–Si cleavage) |
| Conditions | Stirred-flow thermolysis at 770–872 K for HMDS; comparative determination by Davidson and coworkers |
Why This Matters
The lower Si–Si bond dissociation energy enables hexamethyldisilane to generate trimethylsilyl radicals under milder thermal conditions than Si–C cleavage in tetramethylsilane, directly impacting the selection of radical initiation conditions in synthetic protocols.
- [1] Davidson, I. M. T.; Howard, A. V. Mechanism of thermolysis of hexamethyldisilane and the silicon–silicon bond dissociation energy. J. Chem. Soc., Faraday Trans. 1 1975, 71, 69–77. DOI: 10.1039/F19757100069. View Source
- [2] Arrhenius parameters for the system (CH3)3Si + D2 ⇄ (CH3)3SiD + D. The (CH3)3Si–D bond dissociation energy. University of Malta, 2023. View Source
